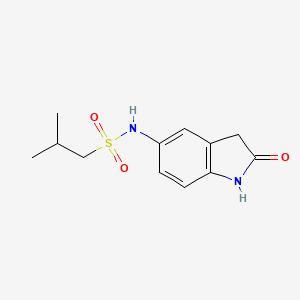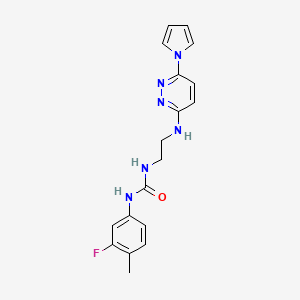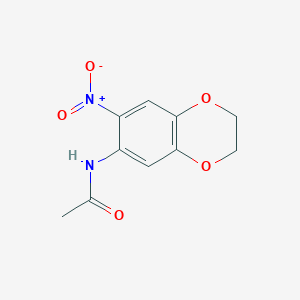![molecular formula C12H14N4O2S B2900891 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone CAS No. 671198-98-4](/img/structure/B2900891.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone: is a heterocyclic compound that features a triazolopyridine core linked to a morpholinoethanone moiety via a thioether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone typically involves the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyridine and hydrazine derivatives under acidic conditions.
Thioether Formation: The triazolopyridine core is then reacted with a suitable thiol, such as 2-chloroethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
Morpholinoethanone Attachment: Finally, the morpholinoethanone moiety is introduced via a nucleophilic substitution reaction, where the morpholine ring reacts with an appropriate electrophile, such as an acyl chloride or ester derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazolopyridine core can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: : It may serve as a probe in biochemical studies to investigate the interactions of triazolopyridine derivatives with biological targets.
Industry: : It could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone would depend on its specific biological target. Generally, compounds with a triazolopyridine core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The morpholinoethanone moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine core but may have different substituents, affecting their biological activity and chemical properties.
Morpholinoethanone derivatives: Compounds with the morpholinoethanone moiety but different heterocyclic cores.
Uniqueness
- The combination of the triazolopyridine core with the morpholinoethanone moiety via a thioether linkage is unique and may confer specific biological activities not seen in other compounds.
- The presence of both a heterocyclic core and a morpholine ring can enhance the compound’s versatility in interacting with various biological targets.
This detailed overview provides a comprehensive understanding of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-morpholin-4-yl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c17-11(15-5-7-18-8-6-15)9-19-12-14-13-10-3-1-2-4-16(10)12/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVHIJOQIIOLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Benzyl-3,5-dioxo-4-azatetracyclo[5.3.2.0^{2,6}.0^{8,10}]dodec-11-ene-9-carboxylic acid](/img/structure/B2900810.png)
![4-{5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2900811.png)

![N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900816.png)
![(1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2900818.png)
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2900819.png)
![3-Amino-8-phenyl-5-thia-7-azatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),3,7-tetraene-4-carbonitrile](/img/structure/B2900820.png)
![N-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2900822.png)
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2900823.png)


![Ethyl 7-bromo-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2900828.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-fluorobenzenecarboxamide](/img/structure/B2900830.png)
![N-[5-(azepane-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-yl]acetamide](/img/structure/B2900831.png)
